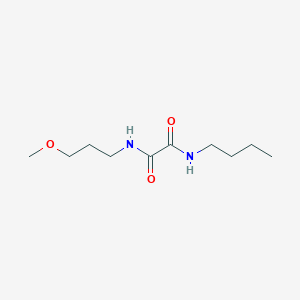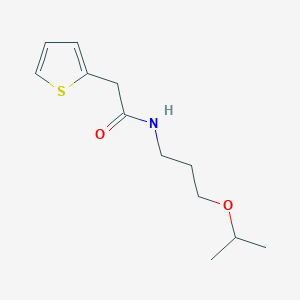
N-butyl-N'-(3-methoxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N'-(3-methoxypropyl)ethanediamide (NBMPR) is a potent and selective inhibitor of nucleoside transporters. It is a synthetic compound that has been widely used in scientific research to study the mechanisms of nucleoside transport and its role in cell physiology. NBMPR has been shown to have a high affinity for the concentrative nucleoside transporter (CNT) and the equilibrative nucleoside transporter (ENT), which are responsible for the uptake of nucleosides into cells.
Mecanismo De Acción
N-butyl-N'-(3-methoxypropyl)ethanediamide inhibits the uptake of nucleosides into cells by binding to the nucleoside transporters CNT and ENT. It acts as a competitive inhibitor, blocking the binding of nucleosides to the transporter. This results in a decrease in the intracellular concentration of nucleosides and a disruption of nucleoside metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by blocking the uptake of nucleosides required for DNA synthesis. This compound has also been shown to modulate the immune response by inhibiting the uptake of adenosine, which is an immunosuppressive molecule. Additionally, this compound has been shown to affect neurotransmitter release by inhibiting the uptake of adenosine and other nucleosides that act as neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-butyl-N'-(3-methoxypropyl)ethanediamide in lab experiments include its high potency and selectivity for nucleoside transporters, which allows for specific inhibition of nucleoside transport. This compound is also readily available and can be easily synthesized in the lab. The limitations of using this compound in lab experiments include its potential toxicity and off-target effects. This compound has been shown to be toxic to some cell types at high concentrations, and it may also inhibit the uptake of other molecules besides nucleosides.
Direcciones Futuras
There are several future directions for research involving N-butyl-N'-(3-methoxypropyl)ethanediamide. One area of research is the development of new nucleoside transport inhibitors that are more potent and selective than this compound. Another area of research is the investigation of the role of nucleoside transport in various disease states, including cancer, immune disorders, and neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance their efficacy.
Métodos De Síntesis
N-butyl-N'-(3-methoxypropyl)ethanediamide is synthesized by the reaction of 3-methoxypropylamine with di-n-butyl ethanediamine in the presence of a catalyst. The resulting product is then purified by recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-butyl-N'-(3-methoxypropyl)ethanediamide has been extensively used in scientific research to study the mechanisms of nucleoside transport and its role in cell physiology. It has been used to investigate the transport of nucleosides in various cell types, including cancer cells, immune cells, and neurons. This compound has also been used to study the effects of nucleoside transport inhibitors on the immune response, cancer cell proliferation, and neurotransmitter release.
Propiedades
IUPAC Name |
N-butyl-N'-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-3-4-6-11-9(13)10(14)12-7-5-8-15-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBKEGTWHKZPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5236559.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B5236586.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)
![{4-(2-chlorobenzyl)-1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-piperidinyl}methanol](/img/structure/B5236614.png)
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)
